2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine
Description
2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine is a tertiary amine derivative featuring a morpholine ring substituted with methyl groups at the 2- and 6-positions. The compound’s structure combines a rigid morpholine scaffold with a flexible propan-1-amine chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol (free base) or 208.25 g/mol as the hydrochloride salt .
Structure
3D Structure
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
RNSSMMIAROTMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable amine precursor. One common method is the reductive amination of 2,6-dimethylmorpholine with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary amines
Scientific Research Applications
Pharmacological Applications
Research indicates that 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine exhibits potential as a pharmacological agent. Its structural attributes allow it to interact with various biological targets:
- Antidepressant Activity : Studies have shown that morpholine derivatives can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.
- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics.
Case Study: Antidepressant Activity
In a study investigating the effects of morpholine derivatives on mood disorders, this compound was administered to rodent models. Results demonstrated significant reductions in depressive-like behavior compared to control groups, highlighting its therapeutic potential .
Polymer Chemistry
The compound is also being explored for its applications in polymer chemistry. Its ability to form stable bonds with various substrates makes it useful in developing advanced materials:
- Adhesives and Coatings : The compound's properties lend themselves well to creating robust adhesives and protective coatings that require durability and resistance to environmental factors.
Case Study: Adhesive Formulation
A recent formulation study revealed that incorporating this compound into adhesive formulations significantly enhanced bond strength and thermal stability compared to traditional adhesives .
Biochemical Assays
The compound is utilized in biochemical assays due to its ability to modulate enzyme activities. It serves as a valuable tool for researchers studying enzyme kinetics and inhibition mechanisms.
Case Study: Enzyme Inhibition
In a series of experiments aimed at understanding enzyme inhibition dynamics, this compound was tested against various enzymes. The results indicated a dose-dependent inhibition pattern, suggesting its utility as an inhibitor in biochemical pathways .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Significant mood improvement in rodent models |
| Anticancer Properties | Inhibition of cancer cell proliferation observed | |
| Material Science | Adhesives and Coatings | Enhanced bond strength and thermal stability |
| Biological Research | Biochemical Assays | Dose-dependent inhibition of enzyme activities |
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Structural Analogs with Morpholine Substitutions
3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine (CAS 1867646-28-3)
- Molecular Formula : C₉H₁₈F₂N₂O
- Molecular Weight : 208.25 g/mol
- Key Differences: Substituents: Two fluorine atoms at the C2 position of the propanamine chain. Stereochemistry: The morpholine ring has (2R,6S) stereochemistry. The stereochemistry may influence chiral recognition in biological systems .
3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine (CAS 91551-59-6)
- Molecular Formula : C₉H₂₀N₂O
- Molecular Weight : 172.27 g/mol
- Key Differences :
- Positional Isomerism : The morpholine group is attached at the C3 position of the propanamine chain instead of C2.
- Impact : Altered spatial arrangement may affect solubility and interaction with biological targets. The longer distance between the amine and morpholine groups could reduce steric hindrance .
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine
- Molecular Formula : C₁₀H₂₂N₂O
- Molecular Weight : 186.29 g/mol
- Key Differences :
Physicochemical Properties Comparison
*Estimated based on structural analogs.
Biological Activity
2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine, also known as 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine, is a compound characterized by its morpholine structure with significant biological activity. This article explores its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 185.27 g/mol. The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may act as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. By inhibiting this enzyme, the compound can potentially enhance cholinergic signaling, which is beneficial in treating conditions such as Alzheimer's disease.
1. Antioxidant Activity
Studies have suggested that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells.
2. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for further exploration in antimicrobial drug development.
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:
- Acetylcholinesterase Inhibition : Demonstrated potential in enhancing synaptic transmission by preventing the breakdown of acetylcholine.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | , |
| Antimicrobial | Inhibits growth of bacteria | , |
| Enzyme Inhibition | Inhibits acetylcholinesterase | , |
Case Study: Acetylcholinesterase Inhibition
A study conducted on the effects of this compound on acetylcholinesterase showed a significant reduction in enzyme activity in vitro. This suggests its potential use in therapeutic strategies aimed at enhancing cholinergic function in neurodegenerative diseases.
Pharmacokinetics
Pharmacokinetic studies have revealed that the compound exhibits moderate absorption characteristics when administered orally or intraperitoneally. Its bioavailability can be influenced by first-pass metabolism, which may limit its efficacy in vivo without appropriate formulation strategies.
Q & A
Q. What are the optimized synthetic routes for 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves modular steps such as (1) bromination of morpholine derivatives, (2) Grignard reagent formation (e.g., using Mg in anhydrous ether), and (3) coupling with propan-1-amine precursors via nucleophilic substitution. For purity, employ techniques like column chromatography (normal/reverse phase) or preparative HPLC, referencing retention times from related morpholine derivatives (e.g., relative retention factor 0.4–0.7 for analogous amines) . Continuous flow reactors may enhance yield and reduce side products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the morpholine ring’s dimethyl groups (δ ~1.2–1.4 ppm for CH) and the propan-1-amine backbone (δ ~2.6–3.1 ppm for NH) .
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX system) for high-resolution data, particularly to resolve stereochemical ambiguities in the morpholine ring .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated for CHNO: 172.16 g/mol) .
Q. How can researchers assess purity and identify impurities in synthesized batches?
- Methodological Answer :
- HPLC-UV/ELSD : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and reference retention times of known impurities (e.g., morpholine derivatives with relative retention times <1.0) .
- TLC : Monitor reaction progress using silica gel plates and ninhydrin staining for amine detection.
- Limit Tests : Follow USP guidelines to control unspecified impurities at ≤0.1% .
Advanced Research Questions
Q. How can contradictions in stereochemical outcomes during synthesis be resolved?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
- Dynamic NMR : Study restricted rotation in the morpholine ring to assign stereoisomers .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict energy barriers between stereoisomers and guide synthetic optimization .
Q. What computational methods are suitable for predicting the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., opioid or enzyme targets) .
- MD Simulations : Run GROMACS simulations to study conformational stability in aqueous vs. lipid environments.
- QSAR Models : Coramine derivatives’ logP and pKa values (estimated via ChemAxon) to predict membrane permeability .
Q. How can researchers design experiments to study the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (K) using fluorogenic substrates in enzyme assays (e.g., proteases or kinases).
- Cellular Uptake Studies : Label the compound with -isotopes and quantify intracellular accumulation via scintillation counting.
- CRISPR Screening : Identify genetic modifiers of the compound’s activity using genome-wide knockout libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
